2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-6-5-18-11(12-6)19-9-3-2-7(13(16)17)4-8(9)10(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXAUDOXQHFBOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis offers a robust route to 4-methyl-1,3-thiazol-2-amine, a precursor to the target thiol. Reacting chloroacetone (α-halo ketone) with thiourea in ethanol under reflux yields 2-amino-4-methylthiazole:
$$
\text{ClCH}2\text{COCH}3 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Ethanol, reflux}} \text{C}4\text{H}6\text{N}2\text{S} + \text{HCl} + \text{NH}3
$$
Reaction Conditions :
Diazotization and Thiolation of 4-Methyl-1,3-thiazol-2-amine
The amine group is converted to a thiol via diazotization and subsequent treatment with hydrogen sulfide (H$$_2$$S):
$$
\text{C}4\text{H}6\text{N}2\text{S} \xrightarrow[\text{HCl, NaNO}2]{0-5^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{H}2\text{S}} \text{C}4\text{H}5\text{NS}2
$$
Optimized Parameters :
- Diazotization: 0–5°C, 1 hour
- Thiolation: H$$_2$$S gas bubbled into the reaction mixture at 25°C for 2 hours
- Yield: 60–70%
Synthesis of 2-Bromo-5-nitrobenzoic Acid
Nitration of 2-Bromobenzoic Acid
Direct nitration of 2-bromobenzoic acid with fuming nitric acid (HNO$$3$$) and concentrated sulfuric acid (H$$2$$SO$$_4$$) introduces the nitro group at the para position relative to the bromine:
$$
\text{BrC}6\text{H}4\text{COOH} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} \text{NO}2\text{C}6\text{H}3\text{BrCOOH}
$$
Reaction Conditions :
- Nitrating mixture: HNO$$3$$/H$$2$$SO$$_4$$ (1:3 v/v)
- Temperature: 0–5°C (controlled to minimize side reactions)
- Duration: 4 hours
- Yield: 65–75%
Regioselectivity : The nitro group preferentially occupies the para position (85% selectivity) due to the bromine’s ortho/para-directing effect.
Coupling of 4-Methyl-1,3-thiazol-2-thiol and 2-Bromo-5-nitrobenzoic Acid
Nucleophilic Aromatic Substitution (S$$_N$$Ar)
The thiolate anion attacks the electron-deficient aromatic ring of 2-bromo-5-nitrobenzoic acid in dimethylformamide (DMF) with lithium hydride (LiH) as the base:
$$
\text{NO}2\text{C}6\text{H}3\text{BrCOOH} + \text{C}4\text{H}5\text{NS}2 \xrightarrow[\text{LiH}]{\text{DMF}} \text{NO}2\text{C}6\text{H}3(\text{SSC}4\text{H}_4\text{NS})\text{COOH}
$$
Optimized Parameters :
- Solvent: Anhydrous DMF
- Base: LiH (1.2 equivalents)
- Temperature: 80–85°C
- Duration: 6–8 hours
- Yield: 70–80%
Mechanistic Insight : The nitro group activates the aromatic ring toward nucleophilic substitution by withdrawing electron density, while LiH deprotonates the thiol to enhance nucleophilicity.
Alternative Pathway: Post-Coupling Nitration
For improved regiocontrol, nitration may follow thioether bond formation.
Synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]benzoic Acid
Coupling 2-bromobenzoic acid with 4-methyl-1,3-thiazol-2-thiol under analogous S$$_N$$Ar conditions yields the non-nitrated intermediate:
$$
\text{BrC}6\text{H}4\text{COOH} + \text{C}4\text{H}5\text{NS}2 \xrightarrow[\text{LiH}]{\text{DMF}} \text{C}6\text{H}4(\text{SSC}4\text{H}_4\text{NS})\text{COOH}
$$
Nitration of the Intermediate
Nitration with HNO$$3$$/H$$2$$SO$$_4$$ introduces the nitro group at position 5:
$$
\text{C}6\text{H}4(\text{SSC}4\text{H}4\text{NS})\text{COOH} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}3} \text{NO}2\text{C}6\text{H}3(\text{SSC}4\text{H}4\text{NS})\text{COOH}
$$
Regioselectivity : The sulfanyl group directs nitration to the para position (position 5) with >90% selectivity.
Characterization and Analytical Data
Spectroscopic Validation
FTIR (cm$$^{-1}$$) :
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min)
- TLC : R$$_f$$ = 0.62 (silica gel, ethyl acetate/hexane 1:1)
Comparative Analysis of Synthetic Routes
| Parameter | Pre-nitration Pathway | Post-nitration Pathway |
|---|---|---|
| Regioselectivity | Moderate (85%) | High (>90%) |
| Overall Yield | 55–60% | 65–70% |
| Purification Complexity | High (nitro byproducts) | Low |
| Reaction Steps | 3 | 4 |
Industrial-Scale Considerations
Catalytic Enhancements
Palladium catalysts (e.g., Pd/C) may accelerate coupling steps, though LiH remains cost-effective for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid exhibit significant antimicrobial properties. The thiazole moiety contributes to the inhibition of bacterial growth, making it a candidate for developing new antibiotics.
Case Study :
A study conducted on derivatives of thiazole compounds demonstrated their effectiveness against resistant strains of bacteria. The incorporation of the nitro group enhances the antibacterial activity, likely through mechanisms involving DNA damage or interference with metabolic pathways.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Thiazole derivatives have shown promise in targeting cancer cell proliferation and inducing apoptosis.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| 5-(Thiazol-2-yl)-1,3,4-thiadiazole | A549 (Lung Cancer) | 12 | Inhibition of cell cycle progression |
Synthesis of Functional Materials
The compound can be utilized in synthesizing functional materials due to its unique structural features. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors.
Case Study :
Research on the synthesis of metal complexes with thiazole derivatives has shown enhanced catalytic activity in organic reactions. The coordination properties allow for tailored reactivity based on the metal ion used.
Bioremediation Potential
Studies suggest that compounds containing thiazole moieties can aid in bioremediation processes by degrading environmental pollutants.
Data Table: Biodegradation Rates
| Pollutant | Degradation Rate (%) | Time Frame (Days) |
|---|---|---|
| Phenol | 85 | 30 |
| Heavy Metals (Cu, Pb) | 60 | 45 |
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid involves its interaction with various molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial and fungal enzymes, disrupting their metabolic processes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*ALogP: Atom-based partition coefficient (lipophilicity indicator).
Key Observations:
- Thiazole vs. Thiadiazole Systems : The 1,3,4-thiadiazole derivative replaces the thiazole ring with a thiadiazole, which alters electronic properties and binding interactions due to additional nitrogen atoms. This may enhance metabolic stability but reduce solubility compared to the target compound.
- Substituent Effects: AB3 replaces the thiazole sulfanyl group with a triazole sulfanyl, increasing ALogP (3.59 vs.
- Functional Group Modifications : The chlorothiophene-acetic acid derivative introduces a chlorinated thiophene and acetic acid moiety, likely improving aqueous solubility compared to the nitrobenzoic acid core of the target compound.
Table 2: Binding Energy and Ligand Efficiency of Related Compounds (from )
| Compound ID () | Binding Energy (kcal/mol) | Ligand Efficiency (kcal/mol) |
|---|---|---|
| 21 | -7.03 | -0.34 |
| 22 | -6.50 | -0.33 |
| 24 | -6.20 | -0.32 |
| 38 | -5.75 | -0.31 |
While the target compound lacks direct binding data, its structural analogues (e.g., AB3) may share similar binding modes due to the nitrobenzoic acid scaffold. Compounds with higher binding energy (e.g., Compound 21, -7.03 kcal/mol) suggest stronger target engagement, but ligand efficiency (energy per atom) is comparable across analogues .
Functional Group Impact on Activity
- Nitro Group : The nitro group in the target compound and AB3 may confer redox activity or serve as a hydrogen-bond acceptor, influencing interactions with enzymes or receptors.
- Thiazole Sulfanyl : The 4-methylthiazole sulfanyl group in the target compound could enhance aromatic stacking or hydrophobic interactions compared to AB2’s benzyl-thiazole amine .
Biological Activity
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid is characterized by the presence of a thiazole ring and a nitro group, which contribute to its biological activity. The molecular formula is .
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 64 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative | S. aureus | 16 |
| Thiazole Derivative | E. coli | 32 |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably, it has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and inhibition of angiogenesis markers like VEGF and MMP-9 .
Case Study:
In a controlled study, treatment with the compound resulted in a significant decrease in cell viability in MDA-MB-231 cells with an IC50 value of approximately 15 μM. This suggests potential for development as an anticancer agent.
Anti-inflammatory Activity
The compound has also exhibited anti-inflammatory effects. In vitro studies demonstrated that it reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
The biological activity of 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its cytotoxic effects on cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step organic reactions, such as heterocyclization of thiosemicarbazides with carbon disulfide followed by alkylation of intermediate thiols. Key steps include temperature control (e.g., 60–80°C for cyclization), pH adjustments (alkaline conditions for thiol deprotonation), and catalysts like triethylamine for alkylation. Solvent selection (e.g., methanol or DMF) and stoichiometric ratios (1:1.5 molar ratio of thiol to alkylating agent) are critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodology : Use 1H/13C NMR to verify proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., S–S or C=O stretches), and single-crystal X-ray diffraction to resolve supramolecular motifs (e.g., hydrogen-bonding dimers). Crystallization in polar solvents (e.g., ethanol/water mixtures) enhances crystal quality for diffraction studies. Purity should be confirmed via TLC or HPLC .
Q. What are the common biological targets or activities associated with sulfanyl-containing nitrobenzoic acid derivatives?
- Methodology : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). Compare results with structurally similar compounds, such as 2-[(4-aminophenyl)sulfanyl]-5-nitrobenzoic acid, to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfanyl-containing nitrobenzoic acid derivatives?
- Methodology : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols). Validate compound purity via elemental analysis and mass spectrometry . Cross-reference crystallographic data to rule out polymorphic variations. Use computational docking to assess binding affinity consistency across reported targets .
Q. What computational approaches are suitable for predicting the supramolecular interactions of this compound?
- Methodology : Apply density functional theory (DFT) to model hydrogen-bonding patterns (e.g., R₂²(8) synthons) and molecular docking to simulate ligand-protein interactions. Validate predictions against experimental X-ray data, focusing on dominant interactions like carboxylic acid dimerization .
Q. How can researchers design analogs of this compound to enhance pharmacological efficacy while reducing toxicity?
- Methodology : Modify substituents on the thiazole and nitrobenzoic acid moieties (e.g., replace methyl groups with halogens or electron-withdrawing groups). Use QSAR models to predict bioactivity and toxicity. Prioritize analogs with improved logP values for better bioavailability. Validate via in vivo toxicity screens (e.g., zebrafish models) .
Q. What strategies mitigate challenges in purifying 2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic acid during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
